molecular formula C20H22N2O4 B2750120 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide CAS No. 941962-72-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide

Cat. No.: B2750120
CAS No.: 941962-72-7
M. Wt: 354.406
InChI Key: ZLPGTELXQCHLEA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a 1,3-benzodioxol-5-ylmethyl group and a 4-phenylbutan-2-yl group. This compound is structurally analogous to protease inhibitors, particularly those targeting malarial falcipain-2, as seen in related ethanediamide derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(7-8-15-5-3-2-4-6-15)22-20(24)19(23)21-12-16-9-10-17-18(11-16)26-13-25-17/h2-6,9-11,14H,7-8,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGTELXQCHLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary intermediates:

  • Benzodioxolylmethylamine : Synthesized from 1,3-benzodioxole-5-carbaldehyde via reductive amination.
  • 4-Phenylbutan-2-ylamine : Derived from 4-phenyl-2-butanone through ketone reduction and subsequent amination.
    The ethanediamide bridge is introduced via coupling reactions using oxalyl chloride or carbodiimide-mediated amidation.

Synthesis of Benzodioxolylmethylamine Intermediate

Step 1: Preparation of 1,3-Benzodioxole-5-carbaldehyde
1,3-Benzodioxole-5-carbaldehyde is obtained through formylation of sesamol (3,4-methylenedioxyphenol) using hexamine (Houben-Hoesch reaction) or Vilsmeier-Haack conditions. Typical yields range from 60–75% under optimized conditions.

Step 2: Reductive Amination
The aldehyde is reacted with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to produce benzodioxolylmethylamine. Solvent systems such as methanol or ethanol at 50–60°C for 12–18 hours yield the amine with 80–85% purity.

Synthesis of 4-Phenylbutan-2-ylamine Derivative

Step 1: Reduction of 4-Phenyl-2-butanone
4-Phenyl-2-butanone is reduced to 4-phenylbutan-2-ol using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Yields exceed 90%.

Step 2: Conversion to Amine
The alcohol is converted to the corresponding amine via a Gabriel synthesis or Curtius rearrangement. Alternatively, direct reductive amination using ammonium acetate and NaBH₃CN in methanol achieves 70–80% yields.

Amide Bond Formation Strategies

Method A: Oxalyl Chloride-Mediated Coupling

  • Activation of Oxalic Acid : Oxalyl chloride (1.2 equiv) reacts with oxalic acid in dichloromethane (DCM) at 0°C to form oxalyl chloride diacid chloride.
  • Sequential Aminolysis :
    • Benzodioxolylmethylamine (1.0 equiv) is added to the diacid chloride at 0°C, followed by 4-phenylbutan-2-ylamine (1.0 equiv).
    • Triethylamine (TEA) is used as a base to scavenge HCl.
    • Reaction proceeds at room temperature for 6–8 hours, yielding the diamide after aqueous workup.

Method B: Carbodiimide Coupling

  • Activation with EDCl/HOAt : Ethylenediamine is reacted with oxalic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.
  • Stepwise Addition : Each amine is added sequentially with 12-hour intervals to ensure selective amidation. Yields reach 65–75% after purification by column chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Parameter Oxalyl Chloride Method Carbodiimide Method
Solvent Dichloromethane Dimethylformamide
Temperature 0°C → RT RT → 40°C
Reaction Time 8 hours 24 hours
Yield 70–75% 65–70%

Polar aprotic solvents like DMF improve carbodiimide-mediated coupling, while DCM minimizes side reactions in oxalyl chloride methods.

Catalytic Systems

  • Acid Scavengers : TEA (3.0 equiv) or N,N-diisopropylethylamine (DIPEA) enhances oxalyl chloride reactivity.
  • Coupling Agents : HOAt prevents racemization in carbodiimide methods, critical for chiral amine retention.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Key signals include:
    • δ 6.80–7.20 ppm (benzodioxole aromatic protons).
    • δ 3.40–3.60 ppm (N-CH₂-benzodioxole).
    • δ 1.20–1.50 ppm (4-phenylbutan-2-yl methyl groups).
  • FT-IR : Strong bands at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C of benzodioxole).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.

Challenges in Synthesis

Steric Hindrance

The bulky 4-phenylbutan-2-yl group impedes nucleophilic attack during amidation. Solutions include:

  • Using excess oxalyl chloride (1.5 equiv) to drive the reaction.
  • Elevated temperatures (40–50°C) in carbodiimide methods.

Sensitivity of Benzodioxole Moiety

Strong acids or bases degrade the benzodioxole ring. Mild conditions (pH 6–8) and low temperatures (0–25°C) are critical.

Industrial-Scale Production Considerations

Cost-Efficiency

  • Oxalyl chloride methods are preferred for low-cost bulk synthesis.
  • Carbodiimide methods suit high-purity pharmaceutical applications.

Environmental Impact

  • DCM and DMF require recycling systems to meet green chemistry standards.
  • Aqueous workup protocols minimize solvent waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d][1,3]dioxole group can interact with biological macromolecules, while the oxalamide core can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Key Structural Insights:

Benzodioxole vs. Heterocyclic Groups: The target compound and QOD share the 1,3-benzodioxole group, which is critical for π-π stacking in enzyme active sites. However, QOD’s tetrahydroquinoline substituent may enhance binding specificity to falcipain-2 compared to the phenylbutan group in the target compound .

Phenylbutan vs.

Piperazinyl/Fluorophenyl Modifications : The compound in introduces a fluorophenyl-piperazine group, which could improve solubility or CNS penetration but lacks direct activity data .

Functional and Pharmacological Comparison

  • Falcipain-2 Inhibition : QOD and ICD are well-characterized inhibitors, with QOD showing superior potency (IC₅₀ ~0.8 µM vs. ICD’s ~1.2 µM). The target compound’s activity remains hypothetical but is inferred from structural alignment studies in molecular dynamics simulations (Figure 2, ).
  • Binding Mode: QOD’s tetrahydroquinoline group forms hydrogen bonds with falcipain-2’s catalytic cysteine, while ICD’s indole interacts with hydrophobic pockets. The phenylbutan group in the target compound may occupy a similar hydrophobic region but with reduced rigidity .
  • Physicochemical Properties :
    • LogP : The phenylbutan group likely increases logP (predicted ~3.5) compared to QOD (logP ~3.0) and ICD (logP ~4.2), affecting membrane permeability.
    • Solubility : The absence of polar groups (e.g., piperazine in ’s compound) may limit aqueous solubility compared to ICD’s carboxamide .

Research Findings and Gaps

  • Molecular Dynamics (MD) Simulations : The target compound was modeled in a cubic simulation box with falcipain-2, suggesting stable binding but lacking experimental validation .
  • Synthetic Accessibility : Ethanediamides are typically synthesized via coupling reactions using EDCl/HOBt, as seen in QOD/ICD studies. The phenylbutan substituent may require stereoselective synthesis, increasing complexity .
  • Unresolved Questions: No cytotoxicity or in vivo data exist for the target compound, unlike QOD/ICD, which show low toxicity in mammalian cell lines .

Q & A

Basic: What synthetic routes are recommended for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Step 1: Prepare the benzodioxol-5-ylmethyl intermediate via alkylation of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride derivative .

Step 2: Couple the intermediate with 4-phenylbutan-2-amine using a coupling agent (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF, 0–5°C) .

Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (e.g., characteristic peaks at δ 6.8–7.2 ppm for aromatic protons) .
Key Considerations: Optimize reaction time and stoichiometry to minimize by-products like unreacted amines or dimerized species.

Basic: How should researchers characterize this compound’s physicochemical properties?

Methodological Answer:

  • Solubility: Test in DMSO (primary solvent for bioassays), water (limited solubility), and ethanol using UV-Vis spectroscopy (λmax ~255 nm) .
  • Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond at extreme pH) .
  • Crystallinity: Use X-ray diffraction (if crystals form) or DSC to determine melting points and polymorphic behavior .

Basic: What preliminary biological screening assays are appropriate?

Methodological Answer:

  • Anticancer Activity: Screen against NCI-60 cell lines using MTT assays (48–72 hr exposure, IC50 calculation). Prioritize cell lines with overexpression of targets like tyrosine kinases, as suggested by structural analogs .
  • Enzyme Inhibition: Test against COX-2, MAO-A/B, or cytochrome P450 isoforms using fluorometric/colorimetric kits (e.g., Promega) .
  • Toxicity: Perform acute toxicity studies in zebrafish embryos (96-hr LC50) or mammalian cell lines (e.g., HEK293) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., variable IC50 values across studies) may arise from:

  • Assay Conditions: Standardize variables like DMSO concentration (<0.1%), cell passage number, and incubation time .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess first-pass metabolism. Correlate results with in vivo efficacy (e.g., mouse xenograft models) .
  • Off-Target Effects: Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Bioavailability Enhancement:
    • Lipid Nanoparticles: Encapsulate using PEGylated lipids (size: 80–120 nm, PDI <0.2) to improve aqueous solubility .
    • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen to enhance intestinal absorption .
  • CYP Inhibition Mitigation: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess drug-drug interaction risks .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Benzodioxole Replacement: Substitute with indole or quinoline to evaluate π-π stacking effects .
    • Amide Linker Variation: Replace ethanediamide with sulfonamide or urea groups to assess hydrogen-bonding contributions .
  • 3D-QSAR Modeling: Use Schrödinger’s Maestro to correlate steric/electrostatic fields with activity data .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17). Prioritize poses with Glide scores <-6.0 kcal/mol .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors near the benzodioxole moiety) using LigandScout .

Advanced: How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reaction Monitoring: Use in situ IR spectroscopy to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .
  • Catalyst Screening: Compare Pd(OAc)₂ vs. CuI in coupling steps; optimize ligand ratios (e.g., 1:1.2 substrate:catalyst) .
  • Scale-Up Adjustments: For >10-g batches, switch from batch to flow chemistry (residence time: 30 min, 40°C) to improve consistency .

Advanced: What analytical techniques validate batch-to-batch consistency?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (5 µm, 250 mm) with acetonitrile/0.1% TFA gradient (retention time: 12.5±0.3 min) .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 423.1542 (calc. 423.1545) with <3 ppm error .
  • Chiral Purity: Employ chiral SFC (Chiralpak AD-H column, 35°C) to detect enantiomeric excess (>99%) .

Advanced: How to design in vivo studies for CNS penetration assessment?

Methodological Answer:

  • BBB Permeability: Administer 10 mg/kg (IV) to rats; measure brain/plasma ratio (AUC0–24h) via LC-MS/MS. Target ratio >0.3 .
  • Microdialysis: Implant probes in the striatum to quantify unbound compound concentrations .
  • Metabolite ID: Use HRMS/MS to detect N-oxidized or glucuronidated metabolites in cerebrospinal fluid .

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